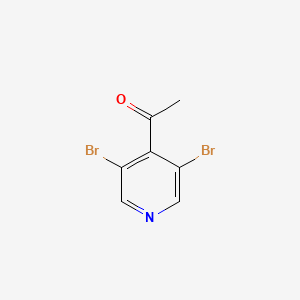

1-(3,5-Dibromopyridin-4-yl)ethanone

Description

1-(3,5-Dibromopyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an ethanone group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Properties

IUPAC Name |

1-(3,5-dibromopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHIZDAWKCJKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dibromopyridin-4-yl)ethanone typically involves the bromination of 4-acetylpyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the pyridine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dibromopyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include cesium carbonate, methylthioglycolate, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

1-(3,5-Dibromopyridin-4-yl)ethanone has been studied for its ability to inhibit specific enzymes. The compound binds to enzyme active sites, which can disrupt normal enzymatic functions. This property makes it a candidate for further investigation in drug design, particularly for conditions where enzyme inhibition is therapeutically beneficial, such as in cancer treatment or metabolic disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a potential lead compound for developing new antibiotics .

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or different chemical properties.

Case Study 1: Enzyme Inhibition Mechanism

A study focused on the interaction of this compound with a specific kinase enzyme demonstrated that the compound effectively inhibited the enzyme's activity at low micromolar concentrations. The binding affinity was measured using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) indicative of strong binding interactions .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against a panel of bacterial pathogens. Results showed significant inhibition zones in agar diffusion tests, suggesting potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

1-(3,5-Dibromopyridin-4-yl)ethanone can be compared with other brominated pyridine derivatives, such as:

- 1-(3-Bromopyridin-4-yl)ethanone

- 1-(3,5-Dibromopyridin-2-yl)ethanone

- 1-(3,5-Dibromopyridin-4-yl)methanol

These compounds share similar structural features but differ in the position and number of bromine atoms or the functional group attached to the pyridine ring. The unique arrangement of bromine atoms in this compound contributes to its distinct reactivity and applications .

Biological Activity

1-(3,5-Dibromopyridin-4-yl)ethanone is a pyridine derivative that has garnered interest due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

This compound has the following chemical structure:

- Molecular Formula : C7H6Br2N

- Molecular Weight : 250.94 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through various in vitro assays. In particular, it was found to inhibit the NLRP3 inflammasome pathway, which is crucial in the regulation of inflammatory responses. A study reported that this compound effectively reduced the release of IL-1β in THP-1 cells stimulated with nigericin, highlighting its potential as an anti-inflammatory agent.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells through the activation of caspase pathways. The IC50 values for these effects were determined to be in the micromolar range, indicating a promising therapeutic window.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of several pyridine derivatives, including this compound. The results showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest a moderate level of antimicrobial activity that warrants further investigation.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory mechanisms, researchers treated THP-1 macrophages with varying concentrations of this compound. The results indicated a dose-dependent reduction in IL-1β release, with significant inhibition observed at concentrations above 10 µM. This suggests that the compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.